1-(2,2-difluoroethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-difluoroethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a difluoroethyl group, an iodine atom, and a propoxymethyl group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide and a suitable nucleophile.
Attachment of the Propoxymethyl Group: The propoxymethyl group can be introduced through an alkylation reaction using a propoxymethyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide or toluene.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the iodine atom.
Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
1-(2,2-difluoroethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. The propoxymethyl group can modulate the compound’s solubility and bioavailability. These combined effects contribute to the compound’s overall biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole: Lacks the iodine atom, resulting in different reactivity and biological properties.
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole: Lacks the propoxymethyl group, affecting solubility and bioavailability.
1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole: Contains a methyl group instead of a propoxymethyl group, altering its chemical and physical properties.
Uniqueness
1-(2,2-difluoroethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole is unique due to the specific combination of its substituents, which impart distinct chemical reactivity, biological activity, and potential applications. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, while the iodine atom allows for halogen bonding interactions. The propoxymethyl group further modulates solubility and bioavailability, making this compound a valuable tool in various fields of research.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-3-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-2-3-15-6-8-7(12)4-14(13-8)5-9(10)11/h4,9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYACNTHXTKYPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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